

Part 1: Biological Context & Pre-Synthesis Analysis

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Compound of Interest

Compound Name: *ERBB2IP protein (1003-1018)*

Cat. No.: *B1575401*

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Target Identification:

- Protein: Erbin (ErbB2-interacting protein).[1][2][3][4][5][6]
- Gene:ERBB2IP (Human).[4][6]
- UniProt Accession: (Isoform 1).
- Target Region: Residues 1003–1018.[7]

Scientific Significance: Erbin is a member of the LAP (Leucine-rich repeat and PDZ domain) family, crucial for localizing the HER2 (ErbB2) receptor to the basolateral membrane of epithelial cells. The 1003-1018 fragment lies within a disordered, low-complexity region (annotated in UniProt as compositional bias/disordered between aa 993-1028). This suggests the peptide is likely hydrophilic, surface-exposed, and highly immunogenic, making it a prime candidate for antibody generation or epitope mapping.

Critical Distinction:

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WARNING: Do not confuse ERBB2IP 1003-1018 with IDR-1018 (Innate Defense Regulator 1018). IDR-1018 is a distinct 12-mer antimicrobial peptide (VRLIVAVRIWRR-NH₂). Ensure your sequence is derived from the ERBB2IP human protein sequence.[6]

Part 2: Synthesis Strategy (Fmoc-SPPS)

Methodology: Solid Phase Peptide Synthesis (SPPS) using Fmoc chemistry. Scale: 0.1 mmol (Pilot/Research Scale). C-Terminus:Amide (Recommended).

- Rationale: Native protein epitopes are internal sequences. A C-terminal amide (–CONH₂) removes the artificial negative charge of a free carboxyl group, better mimicking the peptide's electronic state within the full-length protein.

Materials & Reagents

Component	Specification	Purpose
Resin	Rink Amide MBHA (Loading: 0.5–0.7 mmol/g)	Provides C-terminal amide; MBHA linker is robust.
Amino Acids	Fmoc-protected L-amino acids	Building blocks. Side chain protection: tBu (Ser, Thr, Tyr, Asp, Glu), Pbf (Arg), Trt (His, Asn, Gln), Boc (Lys).
Coupling Reagents	DIC (Diisopropylcarbodiimide) / Oxyma Pure	Superior to HBTU/HOBt for reducing racemization and improving coupling in polar sequences.
Deprotection	20% Piperidine in DMF (with 0.1M Oxyma)	Removes Fmoc group. Note: Oxyma suppresses aspartimide formation if Asp is present.
Cleavage Cocktail	TFA / TIPS / H ₂ O (95:2.5:2.5)	Cleaves peptide from resin and removes side-chain protecting groups.
Solvents	DMF (Peptide grade), DCM, Diethyl Ether	Washing and precipitation.

Part 3: Detailed Protocol

Step 1: Resin Preparation

- Weigh 200 mg of Rink Amide MBHA resin (assuming 0.5 mmol/g loading) into a fritted reaction vessel.
- Swell resin in DCM (5 mL) for 20 minutes. Drain.
- Wash with DMF (3 x 5 mL).

Step 2: Fmoc Deprotection (The Cycle Start)

- Add 5 mL of 20% Piperidine/DMF (containing 0.1M Oxyma).
- Agitate for 3 minutes. Drain.
- Add fresh deprotection solution. Agitate for 12 minutes. Drain.
- Wash: DMF (5 x 5 mL) to remove all traces of piperidine.
 - QC Check: Perform a chloranil or ninhydrin test on a few beads to confirm free amines (beads should turn blue).

Step 3: Amino Acid Coupling

- Prepare AA Solution: Dissolve 5.0 equivalents (eq) of the specific Fmoc-amino acid and 5.0 eq of Oxyma Pure in minimal DMF.
- Add 5.0 eq of DIC.
- Pre-activate for 2 minutes (solution may change color).
- Add the activated mixture to the resin.
- Agitate for 45–60 minutes at room temperature.
- Wash: DMF (3 x 5 mL).
- QC Check: Perform Kaiser test.
 - Result:Colorless/Yellow beads = Complete coupling.
 - Result:Blue beads = Incomplete. Action: Re-couple (double coupling) using HBTU/DIEA for the second round.

Step 4: Elongation

Repeat Steps 2 and 3 for each amino acid in the sequence (from C-terminus to N-terminus).

- Note on Proline: If the sequence contains Proline (common in Erbin's disordered regions), extend coupling time to 90 minutes or use HATU for the residue following Proline.

Step 5: Final Cleavage & Isolation

- After the final Fmoc removal, wash resin with DCM (5 x 5 mL) and dry under nitrogen.
- Prepare Cleavage Cocktail: 95% TFA, 2.5% TIPS (Triisopropylsilane), 2.5% Water.
- Add 5–8 mL cocktail to the resin.
- Agitate gently for 2.5 hours.
- Precipitation:
 - Filter the TFA solution into a 50 mL conical tube containing 40 mL cold Diethyl Ether.
 - The peptide will precipitate as a white solid.
- Centrifuge (3000 x g, 5 min, 4°C). Decant ether.
- Wash pellet 2x with cold ether.
- Dry pellet under vacuum.

Part 4: Purification & Characterization

1. Solubility Check: Dissolve a small amount of crude peptide in water. If cloudy, add 10% Acetic Acid (basic peptide) or 0.1% NH₄OH (acidic peptide). Given the "disordered/polar" nature of the 1003-1018 region, water/acetonitrile solubility is expected to be good.

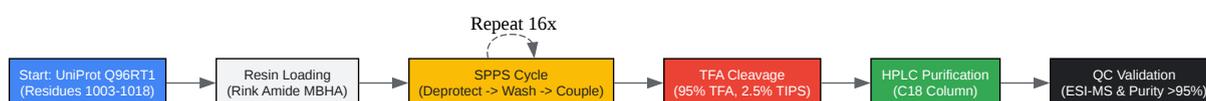
2. HPLC Purification:

- Column: C18 Reverse-Phase (Semi-prep).
- Mobile Phase A: 0.1% TFA in Water (Milli-Q).
- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Gradient: 5% B to 60% B over 30 minutes. (Polar peptides elute early; adjust gradient if peak comes out in void volume).

- Detection: UV at 214 nm (peptide bond) and 280 nm (if Trp/Tyr present).
3. Mass Spectrometry Validation:
- Method: ESI-MS or MALDI-TOF.
 - Criteria: Observed Mass [M+H]⁺ must match Theoretical Mass ± 1 Da.
 - Purity Threshold: >95% (by HPLC area integration) required for immunological assays.

Part 5: Visualization & Logic

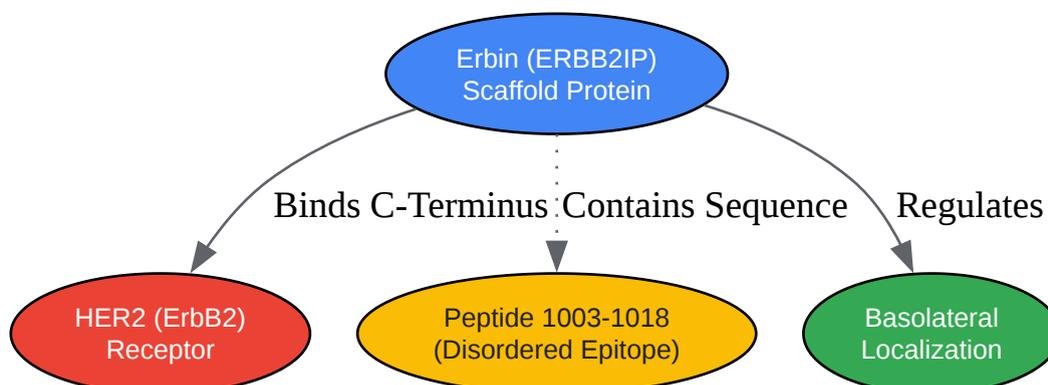
Workflow Diagram: Synthesis to Validation



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Caption: Linear workflow for the solid-phase synthesis of ERBB2IP 1003-1018, ensuring high purity through iterative QC steps.

Biological Context: Erbin-HER2 Interaction



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Caption: The 1003-1018 peptide represents a surface-accessible epitope within the Erbin protein, which acts as a critical regulator of HER2 localization.

References

- UniProt Consortium. (2024). UniProtKB - Q96RT1 (ERBIN_HUMAN).[3] UniProt.[4][5][8][9] [\[Link\]](#)
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Sources

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